rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride
Description
Properties
IUPAC Name |
(2S,4R)-2-cyclopropylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBYVVWEMOGOZ-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CCN2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1O)C2CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The process often includes the use of cyclopropyl-containing starting materials and piperidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural properties that allow it to interact with various biological targets. Its ability to modulate receptor activity makes it a candidate for developing new medications.
- Somatostatin Receptor Agonism : Research indicates that rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride exhibits agonistic activity on somatostatin receptors. This property can be leveraged in treating conditions related to hormone regulation and neuroendocrine tumors .
Neuropharmacology
The compound's piperidine structure is significant in neuropharmacology, where it may influence neurotransmitter systems.
- Cognitive Enhancement : Studies suggest that compounds with similar structures can enhance cognitive function by modulating cholinergic and dopaminergic pathways. The specific effects of this compound on these systems are under investigation, with potential implications for treating cognitive disorders .
Diabetes Management
Recent patents have suggested that compounds similar to this compound may interact with glucokinase regulatory proteins, indicating a role in managing type 2 diabetes . This interaction could help regulate blood sugar levels and improve insulin sensitivity.
Respiratory Diseases
The compound may also have applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological profile suggests potential anti-inflammatory effects, which are beneficial in managing these diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Stereochemical Differentiation: The (2S,4R) configuration of the target compound distinguishes it from its diastereomer, (2S,4S)-2-cyclopropyl-4-piperidinol hydrochloride (CAS: 1909287-97-3), which has identical molecular weight and formula but altered spatial arrangement. This stereochemical variance impacts physicochemical properties (e.g., solubility, melting point) and receptor-binding affinity in pharmacological studies .
Structural Analogues: (2-Ethylpyrrolidin-2-yl)methanol (CAS: 1205749-92-3) shares a pyrrolidine core instead of piperidine, resulting in a smaller ring size and altered hydrogen-bonding capacity. 3-(Dimethylamino)cyclohexan-1-ol (CAS: 15676-73-0) replaces the cyclopropyl group with a dimethylamino substituent, enhancing basicity but reducing steric hindrance .
Commercial Availability :
- The target compound is supplied by multiple Chinese firms (e.g., Wuhan Eighteen International Trade, Purestar Chem Enterprise) and Sri International (India) . In contrast, its (2S,4S) diastereomer is offered by specialized suppliers like Synectic Corporation (US) and Chongqing Rongquan Pharmaceutical .
Notes and Limitations
Data Gaps : The evidence lacks comparative studies on pharmacokinetics or toxicity. Further research is needed to quantify stereochemical effects on bioavailability or safety.
Supplier Bias : Most suppliers are based in China, which may reflect regional manufacturing trends but limits global accessibility .
Structural vs. Functional Comparison : This analysis emphasizes structural differences; functional data (e.g., IC₅₀ values) would strengthen the comparison.
Biological Activity
Rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 177.67 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a piperidinyl moiety. It is primarily utilized in research settings, particularly in medicinal chemistry and pharmacological studies.
Neurotransmitter Interaction
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly concerning neurotransmitter systems. Research indicates potential modulatory effects on serotonin and norepinephrine receptors, which are critical in mood regulation and anxiety management. This activity suggests that the compound could be of interest in developing treatments for depression and anxiety disorders.
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. The piperidine ring structure allows for various transformations that can enhance biological activity or alter pharmacokinetic properties. The compound may influence the activity of neurotransmitter receptors, leading to various biochemical effects depending on the context of its use.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Rac-(2S,4S)-2-Cyclopropyl-4-piperidinol | Similar piperidine structure | Different stereochemistry affecting activity |
| Rac-(2R,4R)-2-Ethyl-4-piperidinol | Ethyl group instead of cyclopropyl | Potentially different pharmacological effects |
| 1-Methylpiperidine | No cyclopropyl group | Lacks the unique three-membered ring |
This table highlights how variations in structure can influence biological activity and therapeutic potential.
Study on Serotonin Receptor Modulation
A recent study examined the effects of this compound on serotonin receptor activity. The results indicated that this compound could enhance serotonin receptor signaling pathways, which may contribute to its potential antidepressant effects. Further investigation into dose-response relationships and receptor subtype specificity is warranted to fully elucidate these interactions.
Enzyme Interaction Studies
Another area of research focuses on the compound's role in enzyme interactions, particularly within metabolic pathways. Initial findings suggest that this compound can modulate enzyme activities involved in neurotransmitter synthesis and degradation, indicating its potential utility in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by piperidine ring functionalization. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in hydrogenation) are critical. Temperature and solvent polarity (e.g., DMF vs. THF) can affect reaction rates and diastereomeric ratios. Post-synthetic purification via recrystallization or chiral HPLC ensures enantiomeric purity .
- Key Steps :
Cyclopropanation of a pre-piperidine intermediate.
Stereoselective hydroxylation at the 4R position.
Hydrochloride salt formation under acidic conditions.
Q. How is the stereochemical configuration of this compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Complementary techniques include:
- NMR Spectroscopy : NOESY/ROESY to confirm spatial proximity of substituents.
- Optical Rotation : Comparison with literature values for enantiomeric excess.
- Chiral HPLC : Using columns like Chiralpak® AD-H to resolve enantiomers .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility is pH-dependent due to the hydrochloride salt. Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours assess degradation (HPLC monitoring). Hydroxyl and cyclopropyl groups may confer sensitivity to oxidation; antioxidants (e.g., ascorbic acid) are often added to buffers .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT) predict transition-state energies for stereoselective steps. Tools like Gaussian or ORCA model cyclopropanation barriers. Reaction path sampling (e.g., NEB method) identifies intermediates. Machine learning (e.g., ICReDD’s workflow) prioritizes solvent/catalyst combinations from PubChem data .
Q. What strategies resolve enantiomers of this compound for pharmacological studies?
- Methodological Answer : Kinetic resolution via enzymatic catalysis (lipases or esterases) selectively modifies one enantiomer. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables crystallization. Advanced chiral stationary phases (CSPs) in SFC (supercritical fluid chromatography) improve resolution efficiency .
Q. How do structural modifications (e.g., halogenation) at the cyclopropyl or piperidine moieties affect bioactivity?
- Methodological Answer : SAR studies involve:
- Halogenation : Introduce fluorine at the cyclopropyl ring (via electrophilic fluorination) to enhance metabolic stability.
- Piperidine Substitution : Replace hydroxyl with methoxy to assess hydrogen-bonding effects on receptor binding.
- In Vitro Assays : Compare IC50 values in target enzyme inhibition (e.g., kinase assays) .
Q. What experimental design principles mitigate variability in pharmacological testing of this compound?
- Methodological Answer : Apply the 4R framework:
- Randomization : Counteract batch effects in cell-based assays.
- Replication : Technical triplicates for dose-response curves.
- Reduction of Variation : Standardize cell passage numbers and serum-free pre-treatment.
- Representative Models : Use primary cells alongside immortalized lines to confirm target engagement .
Q. How are reaction kinetics and mass transfer limitations addressed in scaling up this compound synthesis?
- Methodological Answer :
- Microreactors : Enhance heat/mass transfer for exothermic cyclopropanation.
- DoE (Design of Experiments) : Optimize parameters (e.g., residence time, catalyst loading) via partial factorial designs.
- PAT (Process Analytical Technology) : In-line FTIR monitors intermediate concentrations .
Data Contradictions & Validation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point) of this compound?
- Methodological Answer : Cross-validate data from authoritative sources (PubChem, NIST). Reproduce measurements using DSC (differential scanning calorimetry) for melting points and Karl Fischer titration for hygroscopicity. Purity assessment via qNMR (quantitative nuclear magnetic resonance) resolves batch-specific anomalies .
Key Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
